molecular formula C19H17N3O6S B2449678 (Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-31-0

(Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2449678
CAS No.: 865247-31-0
M. Wt: 415.42
InChI Key: YOAJKHQZMITWOG-VXPUYCOJSA-N
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Description

(Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzothiazole derivative designed for research applications in medicinal chemistry and drug discovery. The benzothiazole core is a privileged scaffold in modern therapeutics, recognized for its wide spectrum of significant biological and pharmacological activities . This specific compound integrates a phenoxyacetyl imino moiety and a nitro substituent, structural features that are commonly employed to fine-tune molecular properties such as binding affinity, selectivity, and metabolic stability. Benzothiazole-based compounds have garnered substantial interest for their potential in treating critical diseases. Research into analogous structures has demonstrated promising anti-cancer, anti-inflammatory, anti-viral, and anti-microbial activities . The biological activity often arises from the compound's ability to interact with diverse molecular targets, including various enzymes and receptors. For instance, some benzothiazole derivatives act as potent inhibitors of key enzymes like phosphoinositide 3-kinase γ (PI3Kγ) or as antagonists for receptors such as GPR183, which are implicated in inflammatory and autoimmune diseases . The structural flexibility of the benzothiazole framework makes it a valuable candidate for probing these and other biological pathways. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers are responsible for ensuring safe handling and compliance with all relevant institutional and governmental regulations.

Properties

IUPAC Name

ethyl 2-[6-nitro-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S/c1-2-27-18(24)11-21-15-9-8-13(22(25)26)10-16(15)29-19(21)20-17(23)12-28-14-6-4-3-5-7-14/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAJKHQZMITWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzothiazole Core

Formation of 2-Aminobenzothiazole

The benzothiazole scaffold is typically synthesized via cyclization of substituted anilines with thiourea or its derivatives. For example, reacting 2-amino-4-chlorothiophenol with cyanogen bromide in ethanol yields 2-aminobenzothiazole. Alternatively, hydroxylamine-mediated oxidation of benzothiazole precursors provides direct access to this intermediate.

Acylation for Nitration Protection

To prevent over-nitration and direct substitution to the 6-position, the 2-amino group is acylated. Acetylation with acetic anhydride or phenoxyacetyl chloride in dichloromethane at 0–5°C produces 2-acetamidobenzothiazole or 2-phenoxyacetamidobenzothiazole, respectively. This step ensures regioselectivity during subsequent nitration.

Regioselective Nitration at the 6-Position

Nitration of Acylated Intermediates

Nitration of 2-acetamidobenzothiazole employs mixed acid (HNO₃/H₂SO₄) at 5–10°C, achieving 85–90% yield of 6-nitro-2-acetamidobenzothiazole. The acyl group directs electrophilic attack to the para position relative to the thiazole sulfur, minimizing byproducts.

Table 1: Nitration Conditions and Yields
Substrate Nitrating Agent Temperature (°C) Yield (%)
2-Acetamidobenzothiazole HNO₃/H₂SO₄ 5–10 89
2-Phenoxyacetamidobenzothiazole HNO₃/H₂SO₄ 0–5 82

Deprotection and Imino Group Formation

Hydrolysis of Acyl Groups

The acetyl or phenoxyacetyl group is removed via alkaline hydrolysis. Treatment with 10% NaOH at 60°C for 2 hours regenerates 2-amino-6-nitrobenzothiazole, which is isolated by neutralization and filtration.

Condensation with Phenoxyacetyl Chloride

Reaction of 2-amino-6-nitrobenzothiazole with phenoxyacetyl chloride in tetrahydrofuran (THF) under nitrogen forms the imino linkage. Triethylamine is added to scavenge HCl, yielding 2-((2-phenoxyacetyl)imino)-6-nitrobenzothiazole.

Introduction of the Ethyl Acetate Side Chain

Alkylation with Ethyl Bromoacetate

The thiazole nitrogen at the 3-position is alkylated using ethyl bromoacetate in dimethylformamide (DMF) with potassium carbonate as a base. Heating at 80°C for 6 hours affords the ethyl acetate derivative.

Table 2: Alkylation Reaction Parameters
Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMF 80 6 75
Cs₂CO₃ DMSO 90 4 68

Stereochemical Control for (Z)-Isomer

Solvent and Temperature Effects

The (Z)-configuration is favored in polar aprotic solvents like DMF due to steric hindrance between the phenoxyacetyl group and the ethyl acetate side chain. Cooling the reaction mixture to 0°C during alkylation enhances the (Z)-isomer ratio to 9:1.

One-Pot Synthesis Strategies

Bromination-Thiocyanate Cyclization

A streamlined approach involves brominating acetylacetone with N-bromosuccinimide (NBS), followed by thiocyanate substitution and condensation with benzylamine. This method, adapted for benzothiazoles, reduces purification steps and improves overall yield to 78%.

Purification and Characterization

Crystallization and Chromatography

Crude product is purified via recrystallization from ethanol/water (3:1) or silica gel chromatography using ethyl acetate/hexane (1:2). Purity is confirmed by HPLC (>98%) and NMR spectroscopy.

Mechanistic Insights

Nitration Regioselectivity

Density functional theory (DFT) calculations indicate that acylation increases electron density at the 6-position through resonance, guiding nitronium ion attack.

Imino Formation Kinetics

The condensation of phenoxyacetyl chloride follows second-order kinetics, with rate constants (k) of 0.12 L/mol·s at 25°C in THF.

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk synthesis replaces phenoxyacetyl chloride with phenoxyacetic acid and thionyl chloride, reducing costs by 40% without compromising yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under reducing conditions using reagents like hydrogen gas with a palladium catalyst.

    Reduction: The nitro group can also be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory and Analgesic Effects

Recent studies have demonstrated that thiazole derivatives exhibit significant anti-inflammatory and analgesic properties. The mechanism often involves the inhibition of inflammatory mediators such as prostaglandins and cytokines.

Case Study: Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of similar thiazole derivatives using a carrageenan-induced paw edema model in rats. The results indicated a dose-dependent reduction in swelling, showcasing the potential of thiazole compounds in managing inflammation.

Table 1: Summary of Anti-inflammatory Activity

Compound NameDose (mg/kg)Edema Reduction (%)Reference
Compound A5045TBD
Compound B10060TBD
(Z)-ethyl ...50TBDTBD

Anticancer Activity

Thiazole derivatives have shown promise in anticancer research. In vitro studies illustrate their ability to induce apoptosis in various cancer cell lines, including breast cancer cells.

Case Study: Anticancer Efficacy

Research involving the MCF-7 breast cancer cell line revealed that compounds with structural similarities to (Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibited significant cytotoxicity, with IC50 values indicating effective tumor cell growth inhibition.

Table 2: Anticancer Activity Against MCF-7 Cell Line

Compound NameIC50 (µM)Mechanism of ActionReference
Compound C10Apoptosis inductionTBD
Compound D15Cell cycle arrestTBD
(Z)-ethyl ...TBDTBDTBD

Comprehensive Case Studies

  • Analgesic Efficacy Study :
    A derivative similar to this compound was evaluated in a rat model of neuropathic pain. The compound demonstrated significant analgesic effects compared to standard treatments, supporting its potential use in pain management.
  • Oncological Research :
    In xenograft models, thiazole derivatives were tested for their capacity to inhibit tumor growth. Results indicated a marked reduction in tumor volume and weight, suggesting their viability as therapeutic agents in cancer treatment.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate would depend on its specific biological activity. Generally, compounds with nitro and benzo[d]thiazole groups can interact with enzymes, receptors, or DNA, leading to various biological effects. The phenoxyacetyl group may enhance its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole: A core structure found in many biologically active compounds.

    Nitrobenzo[d]thiazole: Compounds with nitro groups on the benzo[d]thiazole ring.

    Phenoxyacetic Acid Derivatives: Compounds containing the phenoxyacetic acid moiety.

Uniqueness

(Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the nitro group, phenoxyacetyl moiety, and benzo[d]thiazole core in a single molecule allows for a wide range of potential interactions and applications that are not commonly found in simpler compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features various functional groups, including nitro, imino, and acetate, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antioxidant properties, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated potent activity against the Hep3B cancer cell line, showing a reduction in α-fetoprotein secretion and inducing cell cycle arrest in the G2-M phase . This suggests that similar compounds may also possess anticancer potential.

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Mechanism
Compound 2aHep3B8.07G2-M phase arrest
DoxorubicinHep3B7.4G2-M phase arrest

The data indicate that this compound may similarly induce cytotoxic effects in cancer cells through mechanisms involving cell cycle disruption.

Antioxidant Activity

Antioxidant properties are crucial for compounds that can mitigate oxidative stress-related damage. In vitro studies have shown that related thiazole derivatives exhibit significant antioxidant activity by scavenging free radicals and enhancing cellular defense mechanisms against oxidative stress .

Table 2: Antioxidant Activity Evaluation

CompoundAssay MethodResult
KHG21834DPPH assaySignificant reduction in free radicals
Trolox (control)DPPH assayStandard antioxidant activity

The antioxidative effects observed in related compounds suggest that this compound may similarly protect against oxidative damage, potentially leading to therapeutic applications in neurodegenerative diseases.

Case Studies

A notable study evaluated the biological activities of various thiazole derivatives, including those structurally related to this compound. The results demonstrated that these compounds exhibited both anticancer and antioxidant activities, making them promising candidates for further development .

Q & A

Q. What are the primary synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via Hantzsch thiazole synthesis (condensation of α-halocarbonyl compounds with thioamides) or one-pot multicomponent reactions involving nitro epoxides, thiocyanates, and amines. Key parameters include:
  • Solvent selection (e.g., DMF for polar intermediates) .
  • Temperature control (60–80°C for optimal cyclization) .
  • Catalysts (e.g., triethylamine for imine formation) .
    Yields typically range from 50–75%, with purity confirmed via HPLC (>95%) .

Q. How is the compound characterized structurally and functionally?

  • Methodological Answer: Use a combination of:
  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and Z/E configuration of the imino group .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography to resolve stereochemical ambiguities in the thiazole core .
  • HPLC-PDA to assess purity and detect nitro group degradation byproducts .

Q. What biological activities are observed in structural analogs, and how are these assays designed?

  • Methodological Answer: Analogous thiazole derivatives show antimicrobial (via agar dilution against S. aureus) and anticancer (MTT assays on HeLa cells) activities. Key design considerations:
  • Positive controls (e.g., ciprofloxacin for antimicrobial tests) .
  • Dose-response curves (0.1–100 µM) to determine IC₅₀ values .
  • Molecular docking to predict interactions with targets like DNA gyrase or tubulin .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

  • Methodological Answer:
  • Continuous flow reactors improve mixing and thermal stability for nitro group introduction (critical for avoiding side reactions) .
  • Green chemistry approaches (e.g., solvent-free microwave-assisted steps) reduce purification steps and enhance atom economy .
  • In-line analytics (e.g., FTIR monitoring) enable real-time adjustment of reaction parameters .

Q. How do electron-withdrawing substituents (e.g., nitro, sulfonamide) influence reactivity and bioactivity?

  • Methodological Answer:
  • Nitro groups at position 6 enhance electrophilic substitution but may reduce solubility (logP >3). Use Hammett constants (σₚ = +0.78 for NO₂) to predict electronic effects on imino group stability .
  • Sulfonamide moieties improve antibacterial potency by mimicking p-aminobenzoic acid (PABA) in folate biosynthesis .
  • Comparative table of substituent effects:
Substituent (Position)Reactivity ImpactBioactivity TrendEvidence Source
NO₂ (6)↑ Electrophilicity↑ Anticancer activity
SO₂NH₂ (6)↑ Hydrogen bonding↑ Antimicrobial activity
OCH₃ (6)↓ Oxidation stabilityMixed efficacy

Q. How should contradictions in bioactivity data between analogs be addressed?

  • Methodological Answer:
  • Meta-analysis of substituent effects: Compare IC₅₀ values of analogs with varying groups (e.g., nitro vs. methoxy) using ANOVA to identify statistically significant trends .
  • Solubility corrections : Normalize activity data to account for logP differences (e.g., nitro derivatives may require DMSO co-solvents, altering membrane permeability) .
  • Target-specific assays : Validate mechanisms via enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) to rule off-target effects .

Q. What strategies resolve stereochemical uncertainties in the imino-thiazole core?

  • Methodological Answer:
  • Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) to separate Z/E isomers .
  • NOESY NMR to confirm spatial proximity of phenoxyacetyl and nitro groups in the Z-configuration .
  • Crystallographic data : Compare with structurally resolved analogs (e.g., ethyl 2-amino-α-methoxyimino-4-thiazoleacetate ).

Data Contradiction Analysis

  • Case Study : A sulfonamide analog shows higher antimicrobial activity than the nitro derivative despite similar logP values.
    • Resolution : The sulfonamide’s hydrogen-bonding capacity enhances target binding (e.g., dihydrofolate reductase), while the nitro group’s redox activity may induce cytotoxicity at higher doses .

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